4-octyne chemical formula and structure
4-octyne chemical formula and structure
An In-depth Technical Guide to 4-Octyne
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 4-octyne. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Information
Chemical Formula: C₈H₁₄[1][2][3][4]
Structure: 4-Octyne is a symmetrical internal alkyne, characterized by a carbon-carbon triple bond located at the fourth position of an eight-carbon chain.[2][4] This structure means it is also known as dipropylacetylene.[1][3]
Molecular Weight: 110.20 g/mol [1][3][5]
Physicochemical Properties
4-Octyne is a colorless liquid under standard conditions.[2] It is sparingly soluble in water but soluble in common organic solvents.[4][6][7] A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Octyne
| Property | Value | Reference |
| IUPAC Name | oct-4-yne | [1] |
| Synonyms | Dipropylacetylene, 1,2-Dipropylacetylene | [1][3] |
| CAS Number | 1942-45-6 | [1] |
| Molecular Formula | C₈H₁₄ | [1][2][3] |
| Molecular Weight | 110.20 g/mol | [1][3][5] |
| Appearance | Colorless liquid | [2] |
| Density | 0.751 g/mL at 25 °C | [2][5] |
| Boiling Point | 131–132 °C | [2][5] |
| Melting Point | -103 °C | [2][5] |
| Refractive Index (n20/D) | 1.425 | [5] |
| Vapor Pressure | 35 mmHg at 37.7 °C | [5] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [5] |
| SMILES | CCCC#CCCC | [2][5] |
| InChI Key | GZTNBKQTTZSQNS-UHFFFAOYSA-N | [1][2] |
Chemical Structure Visualization
The linear structure of 4-octyne, with the central triple bond, is depicted below.
Caption: Chemical structure of 4-octyne (C₈H₁₄).
Synthesis
Internal alkynes such as 4-octyne are valuable intermediates in organic synthesis. They can be prepared through various methods, with the most common being the double alkylation of acetylene (B1199291).
Synthesis via Alkylation of Acetylene
This widely used method involves the sequential deprotonation of acetylene with a strong base, followed by nucleophilic substitution with a primary alkyl halide. Due to the acidity of the terminal protons of acetylene (pKa ≈ 25), a very strong base such as sodium amide (NaNH₂) is required for deprotonation to form the acetylide anion.
The overall reaction is as follows: HC≡CH + 2 NaNH₂ + 2 CH₃CH₂CH₂Br → CH₃CH₂CH₂C≡CCH₂CH₂CH₃ + 2 NaBr + 2 NH₃
Experimental Protocol: Representative Synthesis of 4-Octyne
This protocol is a representative procedure based on established methods for the alkylation of acetylene.
Materials:
-
Liquid ammonia (B1221849) (solvent)
-
Sodium metal (to form sodium amide in situ) or commercial sodium amide
-
Acetylene gas
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (for quenching)
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of Sodium Amide: Liquid ammonia (approx. 500 mL for a 1-mole scale reaction) is condensed into the flask. Small pieces of sodium metal are added portion-wise with stirring until a persistent blue color indicates the presence of excess solvated electrons. A catalytic amount of ferric nitrate (B79036) is added to initiate the conversion of sodium to sodium amide (NaNH₂), which is complete when the blue color disappears, and a gray precipitate forms.
-
Formation of Sodium Acetylide: Purified acetylene gas is bubbled through the stirred suspension of sodium amide in liquid ammonia. The reaction is exothermic.
-
First Alkylation: A stoichiometric amount of 1-bromopropane, dissolved in anhydrous diethyl ether, is added dropwise to the sodium acetylide suspension. The mixture is stirred for several hours to form 1-hexyne.
-
Second Deprotonation and Alkylation: A second equivalent of sodium amide is added to deprotonate the 1-hexyne, followed by the dropwise addition of a second equivalent of 1-bromopropane. The reaction is allowed to proceed for several hours to ensure complete formation of 4-octyne.
-
Workup: The reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide. The ammonia is allowed to evaporate overnight in a fume hood.
-
Extraction and Purification: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 4-octyne is then purified by fractional distillation.
Synthesis Workflow Diagram
The logical flow of the synthesis from acetylene is visualized below.
Caption: Workflow for the synthesis of 4-octyne via double alkylation of acetylene.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-octyne.
Table 2: Key Spectroscopic Data for 4-Octyne
| Technique | Feature | Description | Reference |
| Infrared (IR) Spectroscopy | C≡C Stretch | Very weak or absent band around 2100-2200 cm⁻¹. As a symmetrical internal alkyne, the change in dipole moment during the C≡C stretching vibration is minimal, leading to a very low intensity absorption. | [8] |
| C-H (sp³) Stretch | Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). | ||
| ¹H NMR Spectroscopy | CH₃ (t) | Triplet corresponding to the terminal methyl protons. | [3][9] |
| CH₂ (m) | Multiplets corresponding to the methylene (B1212753) protons. | [3][9] | |
| ¹³C NMR Spectroscopy | Alkyne Carbons (C4, C5) | Resonances for the sp-hybridized carbons of the triple bond. | [3][9] |
| Alkyl Carbons | Resonances for the sp³-hybridized carbons of the propyl groups. | [3][9] | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z = 110). | [1][10] |
Chemical Reactivity and Applications
As an internal alkyne, 4-octyne serves as a versatile building block in organic synthesis.[5] The electron-rich triple bond is susceptible to a variety of addition reactions.
-
Hydrogenation: 4-octyne can be reduced to either cis-4-octene (B1353254) or trans-4-octene (B86139) depending on the reaction conditions.
-
Syn-addition using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) yields cis-4-octene.
-
Anti-addition using sodium or lithium metal in liquid ammonia yields trans-4-octene.
-
-
Ozonolysis: Cleavage of the triple bond with ozone, followed by a workup, can yield carboxylic acids. For 4-octyne, this reaction produces butanoic acid. If the reaction is preceded by reduction to an alkene, ozonolysis will yield butanal.[11]
-
Hydroamination and Other Additions: It can participate in metal-catalyzed reactions such as hydroamination and the addition of arylboronic acids.
-
Synthesis of Dienes: 4-octyne has been used in the synthesis of highly substituted 1,3-dienes.
Internal alkynes like 4-octyne are generally more stable than their terminal alkyne isomers. Their defined stereochemistry in addition reactions makes them crucial intermediates for constructing complex molecular architectures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chadsprep.com [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
